molecular formula C15H24N2O2 B11933576 Oxysophoridine

Oxysophoridine

Cat. No.: B11933576
M. Wt: 264.36 g/mol
InChI Key: XVPBINOPNYFXID-ACTGZQEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxysophoridine can be synthesized from sophoridine through an oxidation process. The reaction typically involves the use of hydrogen peroxide as the oxidizing agent. The reaction is carried out at temperatures ranging from 25°C to 90°C .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the extraction of sophoridine from Sophora alopecuroides, followed by its oxidation. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Oxysophoridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product of the oxidation of sophoridine is this compound. Other reactions may yield various derivatives depending on the reagents and conditions used .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(1R,2R,9R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+,17?/m1/s1

InChI Key

XVPBINOPNYFXID-ACTGZQEFSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]3CCC[N+]4([C@H]3[C@H](CCC4)CN2C(=O)C1)[O-]

Canonical SMILES

C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]

Origin of Product

United States

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